molecular formula C24H27NO6 B11089384 4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11089384
M. Wt: 425.5 g/mol
InChI Key: GBISHWOJLFUBCR-UHFFFAOYSA-N
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Description

    4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: belongs to the class of indole derivatives. Indole compounds have diverse biological activities and are found in many synthetic drug molecules.

  • The compound’s structure consists of an indole nucleus with additional substituents, including acetyl, ethyl, and methoxy groups. These functional groups play a crucial role in its properties and reactivity.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the condensation of appropriate starting materials. For instance, the indole nucleus can be synthesized via Fischer indole synthesis or other methods.

      Reaction Conditions: Reactions typically occur under acidic or basic conditions, with suitable catalysts.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the carbonyl group yields an alcohol.

  • Scientific Research Applications

      Biology: Investigating its effects on cellular processes, enzymatic activity, or receptor binding.

      Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.

      Industry: Exploring its use as a precursor for other compounds or as a building block in drug discovery.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it may bind to receptors, enzymes, or proteins, affecting cellular pathways.
    • Detailed studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Highlighting its distinct features compared to other indole derivatives is challenging without specific analogs.

      Similar Compounds: While I don’t have a direct list, other indole derivatives (e.g., tryptophan, serotonin) share similarities in their core structure.

    Properties

    Molecular Formula

    C24H27NO6

    Molecular Weight

    425.5 g/mol

    IUPAC Name

    3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one

    InChI

    InChI=1S/C24H27NO6/c1-5-31-18-9-7-17(8-10-18)22-21(15(2)26)23(27)24(28)25(22)13-12-16-6-11-19(29-3)20(14-16)30-4/h6-11,14,22,27H,5,12-13H2,1-4H3

    InChI Key

    GBISHWOJLFUBCR-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C

    Origin of Product

    United States

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